N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide
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Overview
Description
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a pyrazolyl group attached to an ethyl chain, which in turn is connected to a difluorobenzamide moiety. The presence of fluorine atoms and the pyrazole ring system often imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit action against enzymes such as dhfr and enoyl acp reductase .
Mode of Action
For instance, some compounds with similar structures have shown to inhibit the activity of certain enzymes .
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound may affect pathways related to the function of the targeted enzymes .
Pharmacokinetics
One compound with a similar structure was found to have pharmacokinetic properties commensurate with inhaled dosing by nebulization , suggesting potential bioavailability.
Result of Action
Compounds with similar structures have shown strong antibacterial and antitubercular properties , suggesting potential therapeutic effects.
Action Environment
It’s known that factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by subsequent functionalization. The difluorobenzamide moiety can be introduced through a series of reactions involving the corresponding fluorinated benzene derivatives.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazole ring or the benzamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrazoles or benzamides.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its fluorinated structure can enhance binding affinity and selectivity towards biological targets.
Medicine: The compound has been investigated for its pharmacological properties, including antileishmanial and antimalarial activities. Its ability to interact with biological systems makes it a candidate for drug development.
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Comparison with Similar Compounds
N-[2-(3,4-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,4-difluorobenzamide
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,5-difluorobenzamide
Uniqueness: N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide stands out due to its specific substitution pattern on the benzamide moiety and the presence of fluorine atoms at the 2 and 6 positions. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O/c1-9-8-10(2)19(18-9)7-6-17-14(20)13-11(15)4-3-5-12(13)16/h3-5,8H,6-7H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMYSXSFFIHUMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=C(C=CC=C2F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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